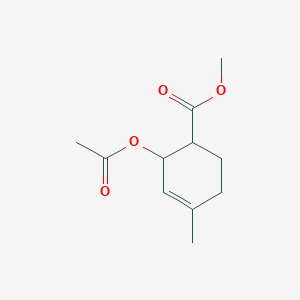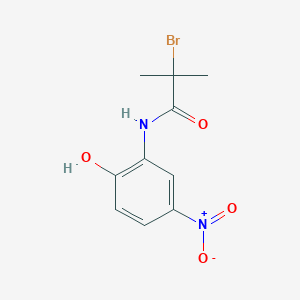![molecular formula C11H15NO2 B8562621 N-[4-(Hydroxymethyl)phenethyl]acetamide CAS No. 61629-91-2](/img/structure/B8562621.png)
N-[4-(Hydroxymethyl)phenethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[4-(Hydroxymethyl)phenethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydroxymethyl)phenethyl]acetamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
-
Step 1: Formation of Intermediate
Reactants: 4-(Hydroxymethyl)benzaldehyde and ethylamine
Conditions: Solvent (ethanol or methanol), catalyst (hydrochloric acid)
Reaction: The aldehyde group of 4-(hydroxymethyl)benzaldehyde reacts with ethylamine to form an imine intermediate.
-
Step 2: Acetylation
Reactants: Imine intermediate and acetic anhydride
Conditions: Solvent (ethanol or methanol), catalyst (sulfuric acid)
Reaction: The imine intermediate undergoes acetylation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(Hydroxymethyl)phenethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-{2-[4-(Carboxymethyl)phenyl]ethyl}acetamide.
Reduction: Formation of N-{2-[4-(Aminomethyl)phenyl]ethyl}acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(Hydroxymethyl)phenethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-[4-(Hydroxymethyl)phenethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the acetamide group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Hydroxyethyl)acetamide
- N-(4-Hydroxyphenyl)acetamide
Uniqueness
N-[4-(Hydroxymethyl)phenethyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
61629-91-2 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
N-[2-[4-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,13H,6-8H2,1H3,(H,12,14) |
InChIキー |
WRDNIPIOGHZYMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC=C(C=C1)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-(5-fluoro-4-methylsulfonyl-pyrimidin-2-yl)-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B8562558.png)



phosphanium bromide](/img/structure/B8562591.png)

![tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B8562605.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B8562631.png)
![Benzenamine, 3,5-dichloro-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B8562634.png)


